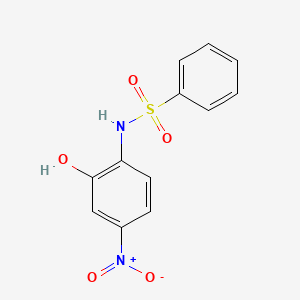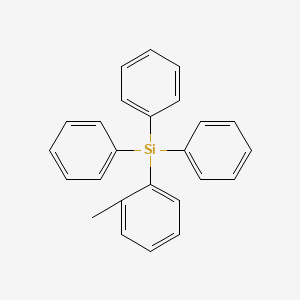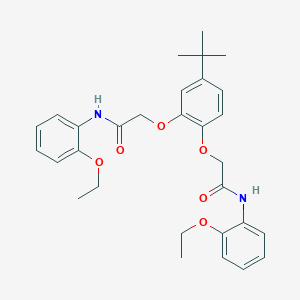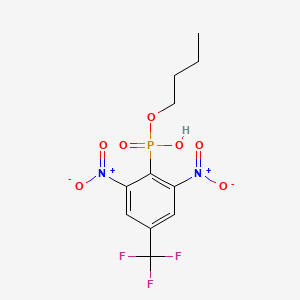
(2,6-Dinitro-4-trifluoromethyl-phenyl)-phosphonic acid monobutyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6-Dinitro-4-trifluoromethyl-phenyl)-phosphonic acid monobutyl ester is a complex organic compound characterized by the presence of nitro, trifluoromethyl, and phosphonic acid ester functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dinitro-4-trifluoromethyl-phenyl)-phosphonic acid monobutyl ester typically involves the nitration of a trifluoromethyl-substituted aromatic compound followed by the introduction of a phosphonic acid ester group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration and esterification processes.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: The nitro groups in the compound can undergo reduction reactions to form amino derivatives.
Hydrolysis: The phosphonic acid ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or sulfonyl chlorides can be used under appropriate conditions.
Hydrolysis: Acidic or basic aqueous solutions are typically employed.
Major Products:
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the reagents used.
Hydrolysis: Phosphonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
(2,6-Dinitro-4-trifluoromethyl-phenyl)-phosphonic acid monobutyl ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2,6-Dinitro-4-trifluoromethyl-phenyl)-phosphonic acid monobutyl ester involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The phosphonic acid ester group can participate in phosphorylation reactions, affecting cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- (2,6-Dinitro-4-trifluoromethyl-phenyl)glycine
- (2,6-Dinitro-4-trifluoromethyl-phenyl)phthalimide
- (2,6-Dinitro-4-trifluoromethyl-phenyl)sulfinylacetic acid
Uniqueness: (2,6-Dinitro-4-trifluoromethyl-phenyl)-phosphonic acid monobutyl ester is unique due to the presence of the phosphonic acid ester group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C11H12F3N2O7P |
|---|---|
Molekulargewicht |
372.19 g/mol |
IUPAC-Name |
butoxy-[2,6-dinitro-4-(trifluoromethyl)phenyl]phosphinic acid |
InChI |
InChI=1S/C11H12F3N2O7P/c1-2-3-4-23-24(21,22)10-8(15(17)18)5-7(11(12,13)14)6-9(10)16(19)20/h5-6H,2-4H2,1H3,(H,21,22) |
InChI-Schlüssel |
XGNJXJMCWVIGCK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOP(=O)(C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




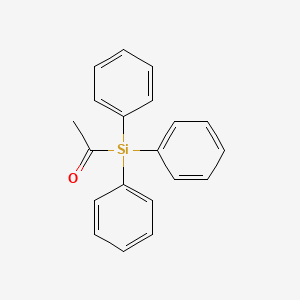

![2-{[(3-Chloroanilino)carbonyl]amino}benzoic acid](/img/structure/B11954095.png)
